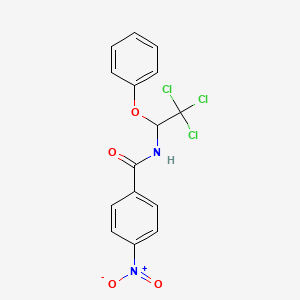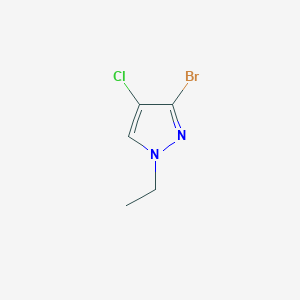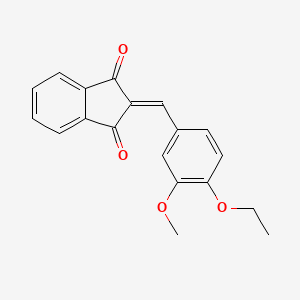![molecular formula C23H13Cl2I2NO3 B11709405 N-{5-chloro-2-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11709405.png)
N-{5-chloro-2-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-cloro-2-[(1-cloro-2-naftil)oxi]fenil}-2-hidroxi-3,5-diiodobenzamida es un compuesto orgánico complejo conocido por su estructura química única y sus posibles aplicaciones en diversos campos. Este compuesto presenta una combinación de cloro, yodo y grupos naftaleno, lo que lo convierte en un tema de interés en la química sintética y la investigación farmacéutica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{5-cloro-2-[(1-cloro-2-naftil)oxi]fenil}-2-hidroxi-3,5-diiodobenzamida generalmente implica múltiples pasos, que incluyen halogenación, reacciones de acoplamiento y transformaciones de grupos funcionales. Un método común implica la yodación del ácido salicílico, seguida de la formación de un enlace amida con un derivado de naftaleno clorado . Las condiciones de reacción a menudo requieren el uso de catalizadores, como el paladio, y reactivos específicos como el yodo y el tricloruro de fósforo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso podría incluir reactores de flujo continuo y técnicas avanzadas de purificación para aislar el producto deseado de manera eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{5-cloro-2-[(1-cloro-2-naftil)oxi]fenil}-2-hidroxi-3,5-diiodobenzamida se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la eliminación de átomos de halógeno o la reducción de grupos funcionales.
Sustitución: Los átomos de halógeno en el compuesto pueden sustituirse por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Las condiciones de reacción a menudo implican temperaturas controladas, solventes como el diclorometano y catalizadores para facilitar las reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que las reacciones de sustitución pueden producir diversos derivados funcionalizados.
Aplicaciones Científicas De Investigación
N-{5-cloro-2-[(1-cloro-2-naftil)oxi]fenil}-2-hidroxi-3,5-diiodobenzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su potencial terapéutico en el tratamiento de enfermedades debido a su estructura química única.
Industria: Se utiliza en el desarrollo de materiales avanzados y como precursor para otros compuestos de relevancia industrial.
Mecanismo De Acción
El mecanismo de acción de N-{5-cloro-2-[(1-cloro-2-naftil)oxi]fenil}-2-hidroxi-3,5-diiodobenzamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las dianas moleculares y las vías exactas dependen de la aplicación y el contexto específico de uso.
Comparación Con Compuestos Similares
Compuestos similares
Rafoxanida: Un salicylanilida halogenado con características estructurales similares, utilizado como antihelmíntico.
Otros salicylanilidas halogenados: Compuestos con patrones de halogenación y actividades biológicas similares.
Unicidad
N-{5-cloro-2-[(1-cloro-2-naftil)oxi]fenil}-2-hidroxi-3,5-diiodobenzamida es único debido a su combinación específica de cloro, yodo y grupos naftaleno, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C23H13Cl2I2NO3 |
|---|---|
Peso molecular |
676.1 g/mol |
Nombre IUPAC |
N-[5-chloro-2-(1-chloronaphthalen-2-yl)oxyphenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C23H13Cl2I2NO3/c24-13-6-8-19(31-20-7-5-12-3-1-2-4-15(12)21(20)25)18(9-13)28-23(30)16-10-14(26)11-17(27)22(16)29/h1-11,29H,(H,28,30) |
Clave InChI |
LDQIOTVAGVLPFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2Cl)OC3=C(C=C(C=C3)Cl)NC(=O)C4=C(C(=CC(=C4)I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-{3-chloro-4-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11709324.png)
![9-bromo-7-phenyl-7H-benzo[c]carbazole](/img/structure/B11709331.png)

![4-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709347.png)
![2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709350.png)


![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1'-biphenyl]-4-carbohydrazide](/img/structure/B11709368.png)
![2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11709385.png)

![3-[(4-chlorophenyl)sulfanyl]-2-(dodecylsulfanyl)-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzene-1,4-diol](/img/structure/B11709399.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B11709400.png)

![4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol](/img/structure/B11709415.png)
